Cas no 2648932-05-0 ((2R)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidopentanoic acid)

(2R)-2-3-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)butanamidopentanoic acid is a protected amino acid derivative featuring a fluorenylmethyloxycarbonyl (Fmoc) group, commonly employed in peptide synthesis. The Fmoc moiety serves as an amine-protecting group, offering selective deprotection under mild basic conditions while maintaining stability under acidic environments. The stereochemistry at the (2R) position ensures enantiomeric purity, critical for applications in chiral synthesis and bioactive peptide design. This compound is particularly valuable in solid-phase peptide synthesis (SPPS), where its orthogonal protection strategy enhances coupling efficiency and minimizes side reactions. Its structural features make it suitable for constructing complex peptides with high precision, supporting research in pharmaceuticals and biochemistry.
(2R)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidopentanoic acid structure
2648932-05-0 structure
Product name:(2R)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidopentanoic acid
CAS No:2648932-05-0
MF:C24H28N2O5
MW:424.489526748657
CID:6479269
PubChem ID:165824776

(2R)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidopentanoic acid Chemical and Physical Properties

Names and Identifiers

    • (2R)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidopentanoic acid
    • EN300-1540602
    • (2R)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]pentanoic acid
    • 2648932-05-0
    • Inchi: 1S/C24H28N2O5/c1-3-8-21(23(28)29)26-22(27)13-15(2)25-24(30)31-14-20-18-11-6-4-9-16(18)17-10-5-7-12-19(17)20/h4-7,9-12,15,20-21H,3,8,13-14H2,1-2H3,(H,25,30)(H,26,27)(H,28,29)/t15?,21-/m1/s1
    • InChI Key: KAWCQNHIRZTVEY-MZVUKIKXSA-N
    • SMILES: O(C(NC(C)CC(N[C@@H](C(=O)O)CCC)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

Computed Properties

  • Exact Mass: 424.19982200g/mol
  • Monoisotopic Mass: 424.19982200g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 10
  • Complexity: 618
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 105Ų

(2R)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidopentanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1540602-5.0g
(2R)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]pentanoic acid
2648932-05-0
5g
$7058.0 2023-06-05
Enamine
EN300-1540602-0.1g
(2R)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]pentanoic acid
2648932-05-0
0.1g
$2142.0 2023-06-05
Enamine
EN300-1540602-1.0g
(2R)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]pentanoic acid
2648932-05-0
1g
$2433.0 2023-06-05
Enamine
EN300-1540602-500mg
(2R)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]pentanoic acid
2648932-05-0
500mg
$809.0 2023-09-26
Enamine
EN300-1540602-2500mg
(2R)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]pentanoic acid
2648932-05-0
2500mg
$1650.0 2023-09-26
Enamine
EN300-1540602-10.0g
(2R)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]pentanoic acid
2648932-05-0
10g
$10464.0 2023-06-05
Enamine
EN300-1540602-0.05g
(2R)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]pentanoic acid
2648932-05-0
0.05g
$2044.0 2023-06-05
Enamine
EN300-1540602-2.5g
(2R)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]pentanoic acid
2648932-05-0
2.5g
$4771.0 2023-06-05
Enamine
EN300-1540602-10000mg
(2R)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]pentanoic acid
2648932-05-0
10000mg
$3622.0 2023-09-26
Enamine
EN300-1540602-50mg
(2R)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]pentanoic acid
2648932-05-0
50mg
$707.0 2023-09-26

(2R)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidopentanoic acid Related Literature

Additional information on (2R)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidopentanoic acid

Introduction to (2R)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidopentanoic Acid (CAS No. 2648932-05-0)

(2R-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidopentanoic acid) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number CAS No. 2648932-05-0, belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study in medicinal chemistry.

The structure of this compound features a complex arrangement of functional groups, including an amino group, a methoxycarbonyl group, and a fluorene moiety. These structural elements contribute to its unique chemical properties and potential biological interactions. The presence of the fluorene ring, in particular, has been associated with enhanced stability and bioavailability in various pharmaceutical applications.

In recent years, there has been a growing interest in the development of novel compounds that can modulate biological pathways involved in diseases such as cancer, inflammation, and neurodegenerative disorders. The compound (2R-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidopentanoic acid) has shown potential in preclinical studies as a modulator of key enzymes and receptors implicated in these conditions. Its ability to interact with biological targets at the molecular level makes it a valuable candidate for further investigation.

The synthesis of (2R-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidopentanoic acid) involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. The use of advanced synthetic techniques, such as asymmetric catalysis and protecting group strategies, has been crucial in achieving the desired stereochemical configuration. These synthetic methodologies are essential for producing compounds with specific biological activities.

The pharmacological profile of this compound has been extensively evaluated through in vitro and in vivo studies. Initial findings suggest that it exhibits inhibitory activity against certain enzymes, which could lead to therapeutic applications in areas such as pain management and anti-inflammatory therapy. Additionally, the compound's interaction with biological targets suggests potential for use in drug discovery programs targeting neurological disorders.

The fluorene moiety in the structure of (2R-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidopentanoic acid) has been shown to enhance the solubility and metabolic stability of related compounds. This property is particularly valuable in pharmaceutical development, where optimal bioavailability is critical for therapeutic efficacy. The integration of fluorene-based scaffolds into drug candidates has been a successful strategy in improving drug-like properties.

Ongoing research is focused on optimizing the pharmacokinetic properties of this compound through structural modifications. By fine-tuning its chemical structure, scientists aim to enhance its selectivity, reduce potential side effects, and improve its overall therapeutic profile. These efforts are part of a broader trend in drug development towards more targeted and effective treatments.

The potential applications of (2R-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidopentanoic acid) extend beyond traditional pharmaceutical uses. Its unique structural features make it a valuable tool for studying enzyme mechanisms and developing new diagnostic assays. Additionally, its ability to interact with biological targets suggests potential applications in regenerative medicine and tissue engineering.

In conclusion, (2R-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidopentanoic acid represents a significant advancement in the field of medicinal chemistry. Its complex structure, promising biological activities, and favorable pharmacokinetic properties make it a compelling candidate for further development. As research continues to uncover new applications for this compound, its role in addressing various health challenges is likely to expand.

Recommend Articles

Recommended suppliers
上海贤鼎生物科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
上海贤鼎生物科技有限公司
Heyuan Broad Spectrum Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Heyuan Broad Spectrum Biotechnology Co., Ltd
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk